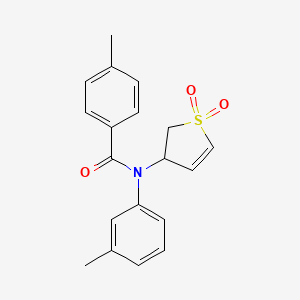

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide” is a chemical compound123. Unfortunately, there’s no detailed description available for this compound123.

Synthesis Analysis

There’s no specific information available on the synthesis of this compound123.

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found123.

Chemical Reactions Analysis

There’s no specific information available on the chemical reactions of this compound123.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found123.

Wissenschaftliche Forschungsanwendungen

Methylglyoxal in Biological Contexts

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde found in food and living organisms, formed through various enzymatic and nonenzymatic reactions. It plays a role in the formation of advanced glycation end-products (AGEs), which are linked to complications in diabetes and some neurodegenerative diseases. MG's presence in foodstuffs and its accumulation due to fasting or metabolic disorders underline its significance in health and disease, with potential implications for anticancer activity. The detection and quantification of MG involve sophisticated HPLC or GC methods, highlighting the importance of chemical analysis in understanding biological phenomena (Nemet, Varga-Defterdarović, & Turk, 2006).

Advanced Material Synthesis

Homopolymers containing amino acid moieties have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating controlled molecular weight and low polydispersity. This technique exemplifies the application of complex organic molecules in creating polymers with specific properties, relevant for materials science and engineering (Mori, Sutoh, & Endo, 2005).

Supramolecular Chemistry

N-(thiazol-2-yl)benzamide derivatives have been synthesized and explored for their gelation behavior, revealing the impact of methyl functionality and S⋯O interaction on gelation. Such studies contribute to the understanding of supramolecular assemblies and their potential applications in designing novel materials (Yadav & Ballabh, 2020).

Electrospray Mass Spectrometry

Research into N-linked carbohydrates derivatized at the reducing terminus using electrospray and collision-induced dissociation (CID) fragmentation spectra provides insights into analytical techniques for characterizing complex organic molecules. The study of derivatives prepared from N-linked glycans underscores the role of mass spectrometry in understanding molecular structures and interactions (Harvey, 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-14-6-8-16(9-7-14)19(21)20(17-5-3-4-15(2)12-17)18-10-11-24(22,23)13-18/h3-12,18H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXZWAGOCPUVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)

![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)

![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)